molecular formula C22H21ClN4O B7697199 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide

Cat. No. B7697199
M. Wt: 392.9 g/mol
InChI Key: OOJXNNKJSQAWBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of pyrazolo[3,4-b]quinoline derivatives. Notably, the assembly of the pyrazolopyridine system plays a crucial role in the synthesis of Compound X. Researchers have explored various strategies, including condensation reactions, cyclization, and substitution steps . The choice of synthetic route impacts the overall yield and purity of the final compound.

Scientific Research Applications

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to act as an inhibitor of several enzymes and receptors, including cyclin-dependent kinases, protein kinase C, and adenosine receptors. This compound has also been found to exhibit anti-inflammatory and anti-cancer properties. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide acts as an inhibitor of several enzymes and receptors by binding to their active sites. It has been shown to inhibit the activity of cyclin-dependent kinases by binding to their ATP-binding sites. This compound also acts as an antagonist of adenosine receptors, blocking their activation. The mechanism of action of this compound on protein kinase C is not fully understood.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, making it a valuable tool for studying their functions. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders. However, this compound has some limitations. Its solubility in water is low, which can make it difficult to administer in experiments. Its potential toxicity also needs to be considered when using it in lab experiments.

Future Directions

There are several future directions for the research and development of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to determine its potential toxicity and to develop more efficient synthesis methods. In addition, the development of this compound derivatives with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has been synthesized using various methods, including microwave-assisted synthesis, one-pot synthesis, and Suzuki-Miyaura coupling. The most commonly used method is the Suzuki-Miyaura coupling, which involves the reaction of 4-chlorobenzamide with 1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-boronic acid in the presence of a palladium catalyst. The reaction yields this compound with high purity and yield.

properties

IUPAC Name

N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c1-3-4-12-27-21-18(13-16-7-5-6-14(2)19(16)24-21)20(26-27)25-22(28)15-8-10-17(23)11-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJXNNKJSQAWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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